![molecular formula C18H20N4O3S B299555 1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole](/img/structure/B299555.png)
1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Introduction of the Methylphenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a 4-methylphenyl group, often using a coupling reaction.
Attachment of the Trimethoxyphenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-5-mercaptotetrazole: Similar structure but lacks the methyl and trimethoxyphenyl groups.
1-(4-Methylphenyl)-5-mercaptotetrazole: Similar structure but lacks the trimethoxyphenyl group.
1-(3,4,5-Trimethoxyphenyl)-5-mercaptotetrazole: Similar structure but lacks the methylphenyl group.
Uniqueness
1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole is unique due to the presence of both the 4-methylphenyl and 3,4,5-trimethoxyphenylmethylsulfanyl groups. These groups can impart specific chemical and biological properties, making the compound potentially useful in a wide range of applications.
Eigenschaften
Molekularformel |
C18H20N4O3S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole |
InChI |
InChI=1S/C18H20N4O3S/c1-12-5-7-14(8-6-12)22-18(19-20-21-22)26-11-13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
ZCOHOUIKFBCXOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)
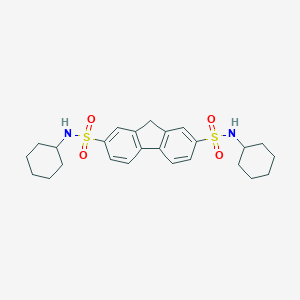
![2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B299478.png)
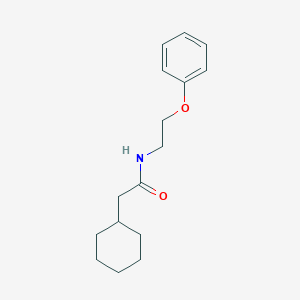
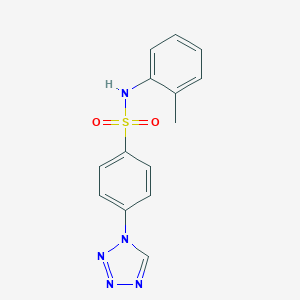
![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)
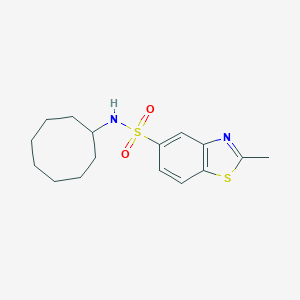
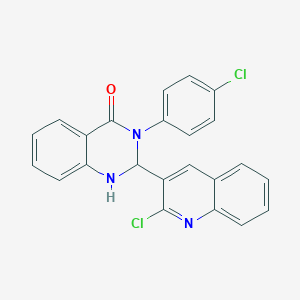
![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[4-(butylsulfanyl)phenyl]nicotinamide](/img/structure/B299488.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester](/img/structure/B299495.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
